2,3-Dichloro-4-methylphenylboronic acid

Description

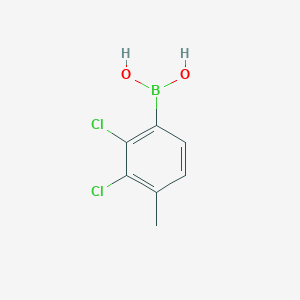

2,3-Dichloro-4-methylphenylboronic acid (CAS: Not explicitly provided in evidence) is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at positions 2 and 3 and a methyl group at position 2. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals. The chlorine substituents enhance electrophilicity and influence steric effects, while the methyl group modulates electronic and solubility properties. Despite its utility, direct data on this compound’s physical properties (e.g., melting point, solubility) are absent in the provided evidence, necessitating comparisons with structurally related analogs .

Structure

2D Structure

Properties

IUPAC Name |

(2,3-dichloro-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHVKCVTBFIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698157 | |

| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-95-6 | |

| Record name | (2,3-Dichloro-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Halogenated Aryl Bromide Lithiation and Boronation

A representative and scalable method involves the following steps:

Starting Material: A substituted aryl bromide, in this case, 2,3-dichloro-4-methylbromobenzene, serves as the precursor.

Lithiation: Treatment with a strong base such as n-butyllithium at low temperature (typically -78 °C) under an inert nitrogen atmosphere generates the aryllithium intermediate.

Boronation: The aryllithium intermediate is then reacted with a trialkyl borate, commonly triisopropyl borate, to introduce the boronate ester.

Work-up: Acidic hydrolysis (pH 5-6) with dilute hydrochloric acid converts the boronate ester to the boronic acid.

Purification: Organic solvent extraction (e.g., ethyl acetate), solvent removal by rotary evaporation at mild temperatures (~35 °C), and washing with non-polar solvents such as hexane yield the purified boronic acid.

This method is adapted from a closely related synthesis of 3,5-difluoro-4-methylphenylboronic acid, which shares the methyl-substituted phenyl core and halogen substituents, demonstrating yields of 70-78% with high purity (>98% by HPLC) and scalability for mass production.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Lithiation | n-Butyllithium (2.6 N in hexanes), -78 °C, 3 hours | In tetrahydrofuran (THF), under N₂ | Formation of aryllithium intermediate |

| Boronation | Triisopropyl borate (99% purity), room temp, 12 hours | Gradual warming from -78 °C to RT | Formation of boronate ester |

| Acidic work-up | 1N HCl, pH adjusted to 5-6 | Extraction with ethyl acetate | Conversion to boronic acid |

| Purification | Rotary evaporation at 35 °C, hexane wash for 3 hours | Removes solvents and impurities | Isolated pure 2,3-dichloro-4-methylphenylboronic acid |

This protocol balances mild reaction conditions with high efficiency and purity, suitable for industrial-scale synthesis.

Alternative Synthetic Routes and Catalytic Methods

While lithiation-boronation is the most direct method, palladium-catalyzed Suzuki–Miyaura coupling reactions have been explored for related arylboronic acids. These methods involve coupling aryl halides with boronic acid derivatives under Pd catalysis, using bases such as potassium phosphate in organic solvents. However, these are more relevant for forming biaryl structures rather than direct preparation of the boronic acid itself.

Notes on Substituent Effects and Purity

The presence of electron-withdrawing chloro substituents at 2,3-positions influences lithiation regioselectivity and stability of intermediates.

Methyl substitution at the 4-position is compatible with lithiation and boronation steps without significant side reactions.

Purification steps including hexane washing improve crystallinity and remove residual boron-containing impurities.

Analytical techniques such as ^1H NMR, HPLC, and melting point determination confirm product identity and purity.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | 2,3-Dichloro-4-methylbromobenzene |

| Lithiation Agent | n-Butyllithium (2.6 N in hexanes) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -78 °C for lithiation; room temperature for boronation |

| Boron Source | Triisopropyl borate (99% purity) |

| Work-up | Acidic hydrolysis (1N HCl, pH 5-6), extraction with ethyl acetate |

| Purification | Rotary evaporation at 35 °C, hexane washing |

| Yield | Approximately 70-78% |

| Product Purity | >98% by HPLC |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,3-Dichloro-4-methylphenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Dichlorophenylboronic Acid Derivatives

The closest analogs include dichlorophenylboronic acids with varying substitution patterns (Table 1):

Key Differences :

Chloro-Methylphenylboronic Acid Derivatives

Compounds with mixed chloro and methyl substituents (Table 2):

Key Differences :

Polyhalogenated Phenylboronic Acids

Highly halogenated derivatives (Table 3):

Key Differences :

- Halogen Type : Bromine and fluorine substituents (e.g., 4-Bromo-3-fluorophenylboronic acid) alter electronic and steric profiles compared to chloro-methyl derivatives, affecting catalytic efficiency in cross-couplings .

Research Findings and Gaps

- Spectroscopic Data : FTIR studies on 3,4-dichlorophenylboronic acid reveal characteristic B-O and C-Cl stretching modes, which likely differ in the target compound due to methyl substitution .

- Synthetic Utility : Dichloro-methyl derivatives are less studied than their dihalogenated counterparts, highlighting a need for targeted research on their reactivity and stability .

Biological Activity

2,3-Dichloro-4-methylphenylboronic acid (DCMPBA) is an organoboron compound characterized by its boronic acid functional group attached to a dichlorinated and methyl-substituted phenyl ring. Its molecular formula is , with a molecular weight of approximately 204.85 g/mol. This compound has garnered attention due to its potential applications in organic synthesis, medicinal chemistry, and its biological activities.

DCMPBA is notable for its reactivity, particularly in Suzuki-Miyaura coupling reactions, which are vital in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern influences its reactivity and biological interactions compared to similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Dichloro-6-fluoro-4-methylphenylboronic acid | Contains fluorine instead of chlorine at position 6 | |

| 4-Methylphenylboronic acid | Lacks chlorine substituents | |

| 2-Chloro-4-methylphenylboronic acid | Only one chlorine substituent |

Biological Activity

Research indicates that organoboron compounds like DCMPBA exhibit various biological activities, including modulation of enzyme activity and gene expression. These compounds have been studied for their roles in influencing cellular processes and signaling pathways.

- Enzymatic Modulation : DCMPBA has been shown to interact with specific proteins and enzymes, potentially altering their activity. For instance, it can affect microtubule dynamics, influencing cell differentiation and proliferation.

- Cell Signaling Pathways : The compound may impact signaling pathways that are crucial for cellular responses, including those involved in cancer progression and treatment resistance.

Study on Acute Myeloid Leukemia (AML)

A study investigated the effects of DCMPBA on HL-60 and KG-1 cell lines, which are models for acute myeloid leukemia. The compound was assessed for its ability to induce differentiation and modulate CD11b expression—a marker of myeloid differentiation.

- Methodology : Cells were treated with 10 μM of DCMPBA for four days. Flow cytometry was used to quantify CD11b positive cells.

- Findings : The results indicated that DCMPBA treatment significantly increased the number of CD11b positive cells compared to controls, suggesting a potential role in promoting differentiation in AML cells .

Pharmacological Evaluation

In another study focusing on pharmacological evaluations, DCMPBA was tested alongside other boronic acids for their ability to inhibit tumor growth in vivo using xenograft models.

Q & A

Q. What are the recommended synthetic routes for 2,3-dichloro-4-methylphenylboronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or palladium-catalyzed cross-coupling reactions are employed. For example, chlorinated precursors (e.g., 2,3-dichloro-4-methylbromobenzene) react with bis(pinacolato)diboron under Pd catalysis. Key parameters include:

- Temperature : Optimized at 80–100°C to balance reaction rate and side-product formation.

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with ligand-to-metal ratios critical for selectivity.

- Solvent choice : THF or dioxane enhances boronic acid stability . Yields vary (50–85%) depending on steric hindrance from methyl and chloro substituents. Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography is recommended.

Q. How can researchers verify the purity and structural integrity of this compound?

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting from Cl and CH₃ groups).

- FT-IR : Detect B–O (1340–1310 cm⁻¹) and B–OH (3200–3600 cm⁻¹) stretches.

- Elemental analysis : Validate %B content (theoretical ~5.7%).

- HPLC-MS : Monitor for residual Pd catalysts or pinacol byproducts .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.

- First aid : For accidental exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro-4-methyl substituents impact Suzuki-Miyaura cross-coupling reactivity?

The methyl group introduces steric hindrance, slowing transmetalation steps, while electron-withdrawing Cl groups reduce nucleophilicity of the boronic acid. Computational studies (DFT/B3LYP) reveal:

- Electrostatic potential maps : Cl substituents decrease electron density at the boron center, requiring stronger bases (e.g., Cs₂CO₃) for activation.

- Activation barriers : Methyl groups increase barriers by ~3–5 kcal/mol compared to unsubstituted analogs . Optimize conditions by adjusting base strength and catalyst loading (e.g., 5 mol% Pd).

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

Discrepancies may arise from:

- Impurity profiles : Trace Pd or solvents (e.g., THF peroxides) can alter reactivity. Use ICP-MS to quantify Pd residues.

- Moisture sensitivity : Boronic acids hydrolyze to boroxines; characterize via ¹¹B NMR to confirm monomeric vs. trimeric forms .

- Substrate scope limitations : Test with electronically diverse aryl halides (e.g., electron-deficient vs. rich partners).

Q. What computational methods are suitable for predicting the aqueous stability of this compound?

- pKa calculations : Use COSMO-RS or DFT to estimate boronic acid pKa (~8–10).

- Hydrolysis pathways : Molecular dynamics simulations model B–OH bond cleavage in aqueous buffers.

- Solvent effects : Compare free energy profiles in water vs. organic solvents .

Q. What strategies mitigate boronic acid self-condensation during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂).

- Stabilizers : Add 1–5% hydroquinone to inhibit boroxine formation.

- Low-temperature storage : –20°C in amber vials to reduce thermal degradation .

Methodological Considerations

Q. How to design kinetic studies for boronic acid participation in multi-step reactions?

- Stopped-flow UV-Vis : Monitor intermediate formation (e.g., Pd-aryl complexes) in real-time.

- Isotopic labeling : Use ¹⁰B-enriched samples to track boron transfer steps via MS .

Q. What analytical techniques differentiate between boronic acid tautomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.